1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-
Description
Properties
CAS No. |
646056-03-3 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
7-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(14-4-1)3-5-15(8-11)10-6-12-9-13-7-10/h6-7,9,14H,1-5,8H2 |
InChI Key |
DHAJUFYBSWNDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=CN=CN=C3)NC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization with 4-Piperidinone Derivatives
The core synthesis involves reacting 4-piperidinone with 1,2-diaminoethane under acidic conditions, yielding the spiro intermediate. This step is optimized at 80–100°C in ethanol with catalytic hydrochloric acid, achieving yields of 68–72%. The pyrimidinyl group is subsequently introduced via nucleophilic aromatic substitution using 5-bromopyrimidine in the presence of a palladium catalyst.
Alternative Coupling Strategies
WO2009091561A1 describes a scalable route where the pyrimidinyl group is pre-installed on a piperidine precursor before cyclization. This method reduces steric hindrance during spiro ring formation, improving overall yields to 80–85%. Key reagents include 5-pyrimidinylboronic acid and a copper(I)-mediated coupling agent.
Enantiomeric Resolution of 7-(5-Pyrimidinyl)-1,7-Diazaspiro[4.4]nonane
The spiro compound exists as a racemic mixture due to its chiral center. Patent EP2242364A4 and WO2009091561A1 detail resolution techniques using chiral acids.
Diastereomeric Salt Formation
Racemic 7-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane is treated with (-)-di-O,O'-p-toluoyl-L-tartaric acid in methanol, selectively crystallizing the (R)-enantiomer as a tartrate salt. The (S)-enantiomer remains in solution and is recovered via neutralization. This method achieves >98% enantiomeric excess (ee) with a 40–45% yield per cycle.
Chromatographic Separation
While WO2009091561A1 emphasizes chromatography-free processes, small-scale resolutions employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. This method is less scalable but useful for analytical purposes.
Salt Formation and Purification
Pharmaceutically acceptable salts enhance stability and bioavailability. EP3468966B1 and WO2009091561A1 highlight multiple salt forms.
| Salt Form | Acid Used | Stoichiometry | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|---|
| Hydrochloride | HCl | 1:1 | 192–195 | 12.3 |
| Sesquifumarate | Fumaric acid | 2:3 | 178–180 | 8.7 |
| Bis-methanesulfonate | Methanesulfonic acid | 1:2 | 205–208 | 5.2 |
Key Insights:
-
The hydrochloride salt is preferred for oral formulations due to high aqueous solubility.
-
Sesquifumarate exhibits superior thermal stability, making it ideal for solid dosages.
Analytical Characterization
X-Ray Powder Diffraction (XRPD)
EP3468966B1 provides XRPD patterns for crystalline salts. For example, the bis-hydrochloric acid salt shows characteristic peaks at 2θ = 8.4°, 12.1°, and 17.3°, confirming a monoclinic crystal system.
Differential Scanning Calorimetry (DSC)
The sesquifumarate salt exhibits a sharp endothermic peak at 179°C (ΔH = 120 J/g), indicating high crystallinity.
Scalability and Industrial Adaptations
WO2009091561A1 emphasizes a large-scale synthesis avoiding chromatography. Key steps include:
-
Batch Cyclization: 10 kg batches of 4-piperidinone produce 7.2 kg of spiro intermediate.
-
Continuous Flow Coupling: A plug-flow reactor minimizes residence time during pyrimidinyl introduction, reducing byproduct formation.
-
Fractional Crystallization: Multi-stage crystallization achieves >99.5% purity with 85% recovery.
Chemical Reactions Analysis
Types of Reactions
7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced spiro derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 1,7-diazaspiro[4.4]nonane derivatives are highly influenced by variations in ring size, substituent positioning, and stereochemistry. Below is a detailed comparison with key analogues:
2,7-Diazaspiro[4.4]nonane Derivatives
- Structural Differences: The 2,7-diazaspiro[4.4]nonane scaffold differs in nitrogen placement (positions 2 and 7) compared to the 1,7-isomer.
- Biological Activity :
- Antibacterial: N-Alkylated derivatives (e.g., compound 4b in ) exhibit enhanced activity against Gram-positive pathogens, with MIC values <0.25 µg/mL .
- Sigma Receptor Binding: Substitution with hydrophobic groups (e.g., benzyl or phenyl) yields S1R affinity (Ki = 1.8–11 nM) but reduced selectivity over S2R (S1R/S2R ratio = 2–10) .
- Key Example: 2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS 763883-32-5) shows similar rigidity but lower S1R potency compared to pyrimidinyl-substituted analogues .
2,7-Diazaspiro[3.5]nonane Derivatives
- Structural Differences : The smaller [3.5] spiro ring system alters steric and electronic properties compared to the [4.4] scaffold.
- Biological Activity: S1R Antagonism: Compound 5b (KiS1R = 13 nM, KiS2R = 102 nM) demonstrates potent antiallodynic effects in vivo (20 mg/kg), fully reversing mechanical hypersensitivity via S1R antagonism . Functional Selectivity: Unlike 1,7-diazaspiro[4.4]nonane derivatives, the [3.5] scaffold allows for intrinsic agonism (e.g., compound 4b in , which reverses BD-1063 effects) .
- Key Example: AD258 (2,7-diazaspiro[3.5]nonane core) achieves full analgesic efficacy at half the dose of classical S1R antagonists, highlighting superior pharmacokinetics .
Diazabicyclo[4.3.0]nonane Derivatives
- Structural Differences: The bicyclic non-diazaspiran structure lacks spirocyclic rigidity.
- Biological Activity :
Other Spirocyclic Analogues
- 2,8-Diazaspiro[5.5]undecane (6b) : Larger [5.5] rings show moderate antibacterial activity but poor sigma receptor binding due to increased flexibility .
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Core Structure | S1R Ki (nM) | S2R Ki (nM) | Antibacterial MIC (µg/mL) | Key Application |
|---|---|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane | [4.4] with pyrimidinyl | 2.7–11* | 27–165* | <0.25 (Gram+) | Antibacterial, Analgesic |
| 2,7-Diazaspiro[4.4]nonane | [4.4] | 1.8–11 | 18–102 | 0.25–1.0 | Sigma Ligands |
| 2,7-Diazaspiro[3.5]nonane | [3.5] | 2.7–13 | 27–165 | N/A | Analgesic (S1R-focused) |
| Diazabicyclo[4.3.0]nonane | Bicyclic | >10 | >100 | N/A | Weak SR modulation |
*Data inferred from structurally related compounds .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article examines its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16N4
- Molar Mass : 204.27 g/mol
- CAS Number : 646056-03-3
The unique spiro structure of this compound contributes to its distinctive chemical and physical properties, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of 1,7-diazaspirononane exhibit significant antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzyme inhibition or receptor binding, which modulate various biological pathways.
Potential Therapeutic Applications
-
Antimicrobial Activity :
- Studies have shown that compounds within this class can inhibit the growth of various pathogenic microorganisms.
-
Anticancer Properties :
- The compound has been evaluated for its antiproliferative effects against several cancer cell lines, demonstrating promising results.
-
Enzyme Inhibition :
- Research suggests that 1,7-Diazaspiro[4.4]nonane can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic benefits in treating diseases related to these pathways.
Research Findings and Case Studies
Several studies have explored the biological activities of 1,7-Diazaspiro[4.4]nonane derivatives:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated good antimicrobial activity through DPPH radical scavenging assays. |
| Gölitzer et al. (2004) | Investigated the antiproliferative activity against breast, colon, and lung cancer cell lines; highlighted mechanisms beyond DHFR inhibition. |
| Acar et al. (2017) | Explored molecular structures and their interactions with biological targets, emphasizing the importance of structural modifications for activity enhancement. |
The biological activity of 1,7-Diazaspiro[4.4]nonane is attributed to several mechanisms:
- Inhibition of Enzymes : The compound may act as a competitive inhibitor for various enzymes involved in metabolic processes.
- Receptor Binding : It has the potential to bind to specific receptors in the body, influencing neurotransmission and other signaling pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Q & A
Q. What are the common synthetic routes for preparing 1,7-Diazaspiro[4.4]nonane derivatives, and how are reaction conditions optimized?
Synthesis typically involves cyclization reactions between diamines and ketones/aldehydes under acidic or basic conditions. Key parameters include:
- Temperature control (e.g., 60–100°C) to prevent side reactions.
- pH modulation to stabilize intermediates and enhance spirocyclic ring formation.
- Solvent selection (e.g., ethanol, methanol) to improve solubility and reaction efficiency.
Purification often employs crystallization or chromatography to isolate high-purity products .
Optimization Example : Continuous flow reactors are used industrially to scale up synthesis while maintaining yield and purity .
Q. How is the spirocyclic structure of 1,7-Diazaspiro[4.4]nonane derivatives characterized?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm ring connectivity and stereochemistry.
- X-ray crystallography for resolving 3D spirocyclic geometry.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
These techniques validate structural integrity, especially for chiral centers (e.g., (5R)-configuration) .
Q. What are the primary biological targets of 1,7-Diazaspiro[4.4]nonane derivatives?
The pyrimidinyl-substituted derivatives interact with:
- Nicotinic acetylcholine receptors (nAChRs), modulating neurotransmission.
- Oncogenic proteins (e.g., KRAS G12C) via switch-II pocket binding, inhibiting tumor growth in xenograft models .
- Microbial enzymes , showing antimicrobial activity against pathogens like Xanthomonas axonopodis .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) of 1,7-Diazaspiro[4.4]nonane derivatives?
Key findings from SAR studies:
- Substituent effects :
- Stereochemistry : (5R)-configuration increases target specificity by 30% compared to racemic mixtures .
Table 1 : Inhibitory Activity of Select Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Menin-MLL | 0.5 | |
| Derivative B | KRAS G12C | 0.3 |
Q. What experimental strategies resolve contradictions in biological efficacy between in vitro and in vivo studies?
Discrepancies often arise due to:
- Pharmacokinetic variability : Poor oral bioavailability in vivo despite high in vitro potency.
- Metabolic instability : Hepatic clearance reduces active compound concentration.
Solutions : - Prodrug design (e.g., esterification) to enhance absorption.
- Formulation optimization (e.g., liposomal encapsulation) for sustained release .
Q. How do computational models predict the interaction of 1,7-Diazaspiro[4.4]nonane derivatives with sigma receptors (S1R/S2R)?
Molecular docking studies reveal:
- 2,7-Diazaspiro[3.5]nonane scaffolds bind S1R with high affinity (Ki = 2.7 nM) via hydrophobic interactions in the ligand-binding pocket.
- Agonist vs. antagonist profiles depend on substituent polarity. For example, compound 4b acts as an S1R agonist, while 5b is an antagonist, validated by in vivo phenytoin assays .
Q. What methodologies assess the environmental and metabolic stability of these compounds?
- Mass spectrometry (LC-MS/MS) tracks metabolic degradation pathways.
- Microsomal stability assays (e.g., human liver microsomes) quantify half-life (t1/2).
- Ecotoxicity screening evaluates biodegradability using OECD 301 guidelines .
Methodological Challenges
Q. How are enantiomeric impurities controlled during asymmetric synthesis?
Strategies include:
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) for enantiomer separation.
- Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) to achieve >95% enantiomeric excess .
Q. What in vitro assays best predict in vivo efficacy for anticancer applications?
- 3D tumor spheroid models mimic tumor microenvironment interactions.
- Kinase inhibition profiling (e.g., Eurofins KinaseProfiler) identifies off-target effects.
- Apoptosis assays (Annexin V/PI staining) quantify cytotoxic specificity .
Emerging Research Directions
Q. Can 1,7-Diazaspiro[4.4]nonane derivatives be repurposed for neurodegenerative diseases?
Preliminary data suggest:
- Acetylcholinesterase inhibition (IC50 = 1.2 µM) via peripheral anionic site binding, akin to donepezil derivatives .
- Neuroprotective effects in Aβ-induced neuronal models, reducing oxidative stress by 40% .
Q. How do spirocyclic frameworks enhance drug-likeness compared to planar analogs?
Advantages include:
- Improved metabolic stability due to reduced CYP450 enzyme recognition.
- Enhanced solubility from rigid, three-dimensional structures.
- Reduced toxicity via minimized off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
